9-Decenoic acid

Catalog No.
S599953
CAS No.
14436-32-9
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decenoic acid

CAS Number

14436-32-9

Product Name

9-Decenoic acid

IUPAC Name

dec-9-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)

InChI Key

KHAVLLBUVKBTBG-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC(=O)O

Solubility

insoluble in water; soluble in alcohol

Canonical SMILES

C=CCCCCCCCC(=O)O

Identification and Characterization:

Researchers have identified 9-decenoic acid in various natural products, including beer and yeast []. Through techniques like gas chromatography and mass spectrometry, scientists can isolate and confirm the presence of 9-decenoic acid in these samples, contributing to our understanding of their chemical composition [].

9-Decenoic acid, also known as caproleic acid, is a medium-chain fatty acid characterized by the presence of a double bond at the ninth carbon position in its carbon chain. Its chemical formula is C10H18O2C_{10}H_{18}O_{2}, with a molecular weight of approximately 170.25 g/mol. The compound is part of the decenoic acid family, which includes various isomers distinguished by the position of their double bonds. 9-Decenoic acid has a waxy texture and is noted for its fruity and milky odor, making it valuable in flavor and fragrance applications .

  • Membrane component: The structure of 9-decenoic acid allows it to be incorporated into cell membranes, affecting their fluidity and function [].
  • Signaling molecule: Some studies suggest that unsaturated fatty acids like 9-decenoic acid might play a role in cellular signaling pathways [].
Typical of unsaturated fatty acids:

  • Esterification: Reacts with alcohols to form esters, which are commonly used in flavoring and fragrance formulations.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated fatty acids, such as decanoic acid.
  • Oxidation: Can be oxidized to form various products, including aldehydes and ketones.
  • Metathesis: Involves the exchange of alkyl groups between different alkenes, which can be utilized in synthetic pathways for producing other compounds .

9-Decenoic acid exhibits various biological activities. It has been identified as a metabolite in certain biochemical pathways and may play roles in cellular signaling and metabolism. Additionally, it has shown antimicrobial properties, making it a candidate for use in food preservation and as an antibacterial agent . Its unique structure allows it to interact with biological membranes, potentially influencing membrane fluidity and function.

Several methods exist for synthesizing 9-decenoic acid:

  • Ethenolysis: This method involves the reaction of oleic acid or its esters with ethylene in the presence of a catalyst. This process can yield both 9-decenoic acid and 1-decene .
  • Hydrolysis of Esters: 9-Decenoic acid can be obtained by hydrolyzing its corresponding alkyl esters, typically derived from natural sources like vegetable oils.
  • Microbial Fermentation: Certain microorganisms can produce 9-decenoic acid through fermentation processes, utilizing sugars or fatty acids as substrates .

9-Decenoic acid has diverse applications across various industries:

  • Flavoring Agents: Its pleasant odor makes it suitable for use in food products, particularly dairy flavors like butter and milk chocolate .
  • Fragrance Industry: Employed in perfumes and cosmetics due to its waxy aroma profile.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Surfactants: Used in the formulation of surfactants for cleaning products and personal care items .

Several compounds are structurally similar to 9-decenoic acid, including:

Compound NameChemical FormulaCharacteristics
Decanoic AcidC10H20O2C_{10}H_{20}O_{2}Saturated fatty acid; no double bonds
8-Decenoic AcidC10H18O2C_{10}H_{18}O_{2}Double bond at position 8; slightly different properties
10-Decenoic AcidC10H18O2C_{10}H_{18}O_{2}Double bond at position 10; used similarly in applications
Caprylic AcidC8H16O2C_{8}H_{16}O_{2}Shorter chain; more soluble in water

Uniqueness of 9-Decenoic Acid

The uniqueness of 9-decenoic acid lies primarily in its specific double bond position (at carbon 9), which influences its physical properties, biological activity, and applications compared to other similar compounds. This structural characteristic contributes to its distinctive flavor and fragrance profile while also affecting its reactivity in chemical processes .

The study of 9-Decenoic acid emerged alongside advances in analytical chemistry during the mid-20th century, when improved chromatographic techniques enabled researchers to identify and characterize medium-chain fatty acids in natural products. Initially identified in dairy products, research on this compound gradually expanded as its unique structural features and potential applications became apparent. Early investigations focused primarily on its presence in butterfat and various cheeses, establishing it as a natural component of the human diet.

The identification of 9-Decenoic acid in mushrooms of the Xerula genus represented a significant milestone in understanding its taxonomic distribution, extending its known natural occurrence beyond animal sources. This discovery highlighted the evolutionary significance of this fatty acid across different biological kingdoms and suggested potential ecological roles that remain under investigation.

Analytical characterization of 9-Decenoic acid progressed significantly with the development of sophisticated spectroscopic and chromatographic techniques, allowing researchers to definitively establish its chemical structure and physical properties. These advancements laid the foundation for exploring its potential applications in various industrial and scientific contexts.

Significance in Contemporary Biochemical Research

In contemporary biochemical research, 9-Decenoic acid has gained prominence due to its unique chemical reactivity and biological activities. Its terminal unsaturation (double bond at position 9) provides a strategic reaction site that makes it valuable as a building block for synthesizing complex bioactive molecules. This structural feature distinguishes it from other medium-chain fatty acids and contributes to its versatility in chemical transformations.

Recent investigations have revealed significant antimicrobial properties of 9-Decenoic acid and its derivatives against a broad spectrum of microorganisms. This finding has sparked research into potential applications for infection control, biofilm prevention, and surface disinfection. The natural origin of this compound makes it particularly attractive as a potential "green" antimicrobial agent in an era of increasing antimicrobial resistance and demand for sustainable solutions.

In pharmaceutical development, 9-Decenoic acid serves as a key precursor for synthesizing therapeutic candidates, including epothilones (anticancer agents) and inhibitors of fatty acid amide hydrolase (analgesics). These applications highlight its significance as a versatile chemical intermediate in drug discovery and development programs.

Taxonomic Distribution in Biological Systems

The taxonomic distribution of 9-Decenoic acid across biological systems reveals interesting patterns of convergent evolution in fatty acid metabolism. In the animal kingdom, it is predominantly found in products derived from ruminants, including various dairy products like butter and different cheese varieties (Swiss, blue, cheddar, Romano, Parmesan, goat, and sheep). Its presence in mutton further confirms its production in sheep tissues beyond mammary glands.

In the fungal kingdom, 9-Decenoic acid has been specifically identified in mushrooms of the Xerula genus, including Xerula longipes and Xerula pudens. This distribution across taxonomically distant organisms suggests that the biosynthetic pathways for this fatty acid evolved independently in different lineages, potentially conferring specific advantages in their respective ecological niches.

The detection of 9-Decenoic acid in fermented beverages such as beer, white wine, and red wine suggests that certain microorganisms involved in fermentation processes may either synthesize this compound or modify precursors to produce it. This microbial connection provides additional perspectives on the ecological and metabolic significance of this fatty acid.

Understanding these taxonomic patterns not only illuminates the evolutionary history of 9-Decenoic acid but also guides bioprospecting efforts for natural sources of this valuable compound.

Metabolic PathwayLocationPrimary FunctionKey EnzymesProducts
Beta-oxidation (Mitochondrial)Mitochondrial matrixATP generation from medium and long-chain fatty acidsAcyl-CoA dehydrogenase, Enoyl-CoA hydrataseAcetyl-CoA, NADH, FADH₂
Beta-oxidation (Peroxisomal)Peroxisomal matrixDegradation of very-long-chain fatty acidsACOX1, Multifunctional enzymeAcetyl-CoA, H₂O₂
Alpha-oxidation (Peroxisomal)PeroxisomesProcessing of branched-chain fatty acidsPhytanoyl-CoA dioxygenasePristanic acid, CO₂
Fatty Acid ActivationCytoplasm/ERConversion to acyl-CoA derivativesAcyl-CoA synthetaseFatty acyl-CoA
Carnitine ShuttleMitochondrial membranesTransport of fatty acyl-CoA into mitochondriaCPT1, CPT2, Carnitine translocaseAcyl-carnitine intermediates

The metabolic fate of 9-decenoic acid can also involve incorporation into complex lipids through anabolic pathways [29] [27]. Medium-chain fatty acids like 9-decenoic acid can be preferentially oxidized compared to longer-chain fatty acids and contribute to ketone body formation in the liver [29]. This metabolic flexibility allows 9-decenoic acid to serve dual roles as both an energy substrate and a precursor for bioactive lipid molecules [29] [27].

Cellular Localization and Transport Mechanisms

The cellular uptake and intracellular transport of 9-decenoic acid involves sophisticated protein-mediated mechanisms that ensure efficient delivery to metabolically active compartments [23] [26]. Unlike glucose and amino acids, the hydrophobic nature of fatty acids requires specialized transport systems to traverse aqueous cellular environments and membrane barriers [24] [26].

The primary mechanism for 9-decenoic acid uptake involves fatty acid transport proteins (FATP), which facilitate both membrane transport and subsequent activation to acyl-CoA derivatives through vectorial acylation [23] [27]. This process couples fatty acid transport with immediate activation, preventing accumulation of free fatty acids within the cell [23]. FATP1 and FATP4 are particularly important isoforms that localize to the endoplasmic reticulum and interact with acyl-CoA synthetase 1 (ACSL1) to ensure efficient fatty acid utilization [27].

CD36, also known as fatty acid translocase (FAT/CD36), represents another crucial transport mechanism for 9-decenoic acid [24] [25]. This glycoprotein facilitates fatty acid uptake through caveolae-dependent endocytosis, a process regulated by dynamic palmitoylation [24]. Upon fatty acid binding, CD36 undergoes conformational changes that activate downstream kinases, leading to depalmitoylation and subsequent endocytic internalization [24]. This mechanism allows for rapid and efficient cellular uptake of medium-chain fatty acids including 9-decenoic acid [24].

Table 2: Cellular Transport Mechanisms for 9-Decenoic Acid

Transport ProteinLocationFunctionMechanismRegulation
Fatty Acid Transport Protein (FATP)Plasma membrane/ERFacilitated uptake and acyl-CoA synthesisVectorial acylationExpression levels, ACSL interaction
CD36 (FAT/CD36)Plasma membraneFatty acid uptake via endocytosisCaveolae-dependent internalizationDynamic palmitoylation
Fatty Acid Binding Protein (FABP)CytoplasmIntracellular fatty acid transportProtein-mediated shuttlingTissue-specific expression
Caveolin-1Caveolae/plasma membraneMembrane fatty acid accumulationDirect fatty acid bindingMembrane composition
Albumin (extracellular)Extracellular fluidFatty acid solubilization and transportPassive carrier bindingConcentration-dependent

Once inside the cell, 9-decenoic acid associates with fatty acid binding proteins (FABPs), which facilitate intracellular transport to specific organelles [27]. These small cytoplasmic proteins exhibit tissue-specific expression patterns and play crucial roles in targeting fatty acids to appropriate metabolic pathways [27]. The interaction between FABPs and 9-decenoic acid ensures efficient delivery to mitochondria for beta-oxidation or to the endoplasmic reticulum for lipid synthesis [27].

Caveolin-1 also contributes to 9-decenoic acid transport by directly binding fatty acids and regulating their availability at the plasma membrane [27]. This protein accumulates long-chain fatty acids on the inner leaflet of the membrane and presents them to cytoplasmic FABPs for further cellular distribution [27]. The coordinated action of these transport mechanisms ensures that 9-decenoic acid reaches its target locations efficiently while maintaining cellular lipid homeostasis [26] [27].

Role in Fungal Species Xerula pudens and Xerula longipes

9-Decenoic acid plays a distinctive and well-documented role in the secondary metabolism of basidiomycete fungi, particularly in the species Xerula pudens and Xerula longipes [1] [11] [14]. These fungal species represent important natural sources of 9-decenoic acid and utilize this fatty acid as both a structural component and a precursor for bioactive secondary metabolites [11] [28].

In Xerula pudens, 9-decenoic acid serves as a key intermediate in the biosynthesis of strobilurin compounds, a class of potent antifungal metabolites [1] [30]. The fungus produces 9-decenoic acid through specialized polyketide biosynthetic pathways that involve the coordinated action of polyketide synthases and associated tailoring enzymes [30]. These compounds exhibit significant antimicrobial activity and represent evolutionary adaptations for competitive advantage in natural environments [30] [14].

Xerula longipes similarly produces 9-decenoic acid as part of its secondary metabolite repertoire, where it contributes to the biosynthesis of oudemansin derivatives [11] [31]. The oudemansins are structurally related to strobilurins and share the characteristic beta-methoxyacrylic acid moiety that confers their biological activity [31]. These compounds function through quinone outside inhibitor (QoI) mechanisms, disrupting mitochondrial respiration in target organisms [31].

Table 3: 9-Decenoic Acid in Fungal Species

SpeciesCompound ProductionBioactive PropertiesMetabolic RoleResearch Status
Xerula pudens9-Decenoic acid, Strobilurin compoundsAntifungal, Secondary metabolite precursorMembrane component, Signaling moleculeWell-documented in literature
Xerula longipes9-Decenoic acid, Oudemansin derivativesAntifungal, Enzyme inhibitionStructural fatty acid, Bioactive precursorEstablished natural source
Related Xerula speciesVarious strobilurin analogsAntimicrobial, Cytotoxic activitiesVariable depending on speciesEmerging research targets

The biosynthetic pathway for 9-decenoic acid in these fungal species involves the conversion of phenylalanine to cinnamate, followed by oxidation to benzoate, which serves as the starter unit for polyketide synthesis [30]. The resulting linear tetraketide, known as prestrobilurin A, undergoes oxidative rearrangement to form the characteristic beta-methoxyacrylate moiety found in mature strobilurin compounds [30]. This biosynthetic route demonstrates the integration of primary fatty acid metabolism with specialized secondary metabolite production [30].

Recent taxonomic studies have revealed the complexity of the Xerula genus, with species previously classified under Oudemansiella now recognized within the oudemansielloid fungi [14]. These investigations have identified numerous bioactive compounds beyond strobilurins, including scalusamides, phenolic acids, and various terpene derivatives [14] [32]. The production of 9-decenoic acid appears to be conserved across multiple species within this group, suggesting fundamental metabolic importance beyond secondary metabolite precursor functions [14].

Evolutionary Conservation of 9-Decenoic Acid Metabolism

The metabolism of 9-decenoic acid demonstrates remarkable evolutionary conservation across diverse biological kingdoms, reflecting its fundamental importance in cellular biochemistry and adaptation [18] [20]. This conservation is particularly evident in the enzymatic machinery responsible for fatty acid desaturation, activation, and degradation pathways [18] [21].

The delta-9 fatty acid desaturase system, which is responsible for introducing the double bond characteristic of 9-decenoic acid, exhibits ancient evolutionary origins with conserved structural and functional features across organisms [18]. Crystal structure analysis of mammalian stearoyl-CoA desaturase has revealed a conserved architectural framework where a single surface residue acts as a molecular gatekeeper, determining substrate chain-length specificity [18]. This mechanism has been independently selected multiple times during evolution, demonstrating its adaptive value [18].

Phylogenetic analysis reveals that fatty acid desaturases from the same organism typically cluster together, suggesting that mutations occur after evolutionary divergence following gene duplication events [18]. The widespread occurrence of enzymes with different substrate chain-length specificities across various organisms indicates the biological importance of monounsaturated fatty acids, including 9-decenoic acid, in diverse ecological contexts [18] [20].

Table 4: Evolutionary Conservation of 9-Decenoic Acid Metabolism

Organism GroupFatty Acid MetabolismKey EnzymesConservation LevelFunctional Significance
Fungi (Basidiomycetes)Specialized secondary metabolite productionPolyketide synthases, desaturasesSpecies-specific variationsAntimicrobial defense, communication
Plants (Higher plants)Membrane fatty acid desaturationDelta-9 desaturases, elongasesHighly conserved core mechanismsMembrane fluidity, stress response
Animals (Mammals)Beta-oxidation, lipid signalingCPT system, FATP familyAncient metabolic pathwaysEnergy metabolism, signaling
Bacteria (E. coli)Modified beta-oxidation pathwaysFadE, thioesterasesModified for biotechnologySynthetic biology applications
Marine organismsEnergy storage, cold adaptationVLCFA desaturasesAdaptation-driven modificationsEnvironmental adaptation

In plants, the evolutionary conservation of 9-decenoic acid metabolism is exemplified by the FAD5 fatty acid desaturase system, which represents an evolutionarily ancient enzyme family required for specialized fatty acid production [20]. This system demonstrates how core metabolic pathways can be adapted for specific physiological functions while maintaining fundamental biochemical mechanisms [20]. The conservation of delta-9 desaturation machinery across plant lineages highlights its essential role in membrane composition and stress response [20].

Marine organisms have evolved specialized adaptations in 9-decenoic acid metabolism to cope with environmental challenges such as cold temperatures and pressure variations [18]. Marine copepods accumulate high levels of monounsaturated very-long-chain fatty acids as energy storage molecules, demonstrating evolutionary pressure for efficient fatty acid metabolism [18]. Similarly, some fungi incorporate very-long-chain saturated and unsaturated fatty acids into protective cuticles, preventing dehydration in challenging environments [18].

The bacterial metabolism of 9-decenoic acid has been extensively modified through evolutionary processes and genetic engineering for biotechnological applications [21] [22]. Engineered Escherichia coli strains demonstrate the plasticity of fatty acid metabolic pathways, where natural beta-oxidation machinery can be reversed and optimized for the production of specific fatty acids including 9-decenoic acid derivatives [21]. These modifications illustrate how evolutionary conservation provides a foundation for metabolic engineering and synthetic biology applications [21] [22].

9-Decenoic acid represents a significant fatty acid signaling molecule in the regulation of bacterial quorum sensing systems. Research has demonstrated that cis-2-decenoic acid (cis-DA), the biologically active form, functions as a diffusible signal factor that modulates gene expression in a cell density-dependent manner [1] [2]. In Pseudomonas aeruginosa, this molecule regulates the expression of 666 genes encoding proteins involved in critical cellular processes including motility, chemotaxis, cell attachment, tricarboxylic acid cycle metabolism, extracellular polymeric substance synthesis, lipopolysaccharide production, virulence factor expression, iron uptake mechanisms, and respiratory pathways [1] [2].

The quorum sensing modulation properties of 9-decenoic acid are structurally dependent, with the cis-2-unsaturated fatty acid configuration being essential for biological activity [1] [3]. This compound belongs to the diffusible signal factor family of quorum sensing molecules, which are characterized by their cis-2-unsaturated fatty acid structure [4] [3]. The biosynthesis of 9-decenoic acid in P. aeruginosa requires the DspI enzyme, a putative enoyl-coenzyme A hydratase/isomerase, which catalyzes the dehydration reaction during signal molecule synthesis [5]. Deletion of the dspI gene results in significantly reduced pyoverdine production, defective swarming motility, and impaired biofilm dispersion capabilities [5].

The signal transduction mechanism involves the sensor/response regulator hybrid DspS (PA4112), which detects and responds to 9-decenoic acid signals [6]. This sensing system operates independently from other known dispersion sensors and represents a distinct pathway for fatty acid signal recognition [6]. The quorum sensing system mediated by 9-decenoic acid demonstrates remarkable sensitivity, with effective concentrations ranging from 2.5 nanomolar to 310 nanomolar [1] [2] [6].

Impact on Microbial Communication Networks

The impact of 9-decenoic acid on microbial communication networks extends beyond intraspecies signaling to encompass interspecies and cross-kingdom communication mechanisms [1] [2]. This fatty acid signaling molecule demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus [1] [2] [7]. Additionally, 9-decenoic acid affects fungal organisms, specifically Candida albicans, demonstrating its cross-kingdom signaling capabilities [1] [2].

The communication network effects are mediated through multiple signaling pathways that converge on cyclic dimeric guanosine monophosphate metabolism [2] [6]. Exposure to 9-decenoic acid results in significant reduction of cellular cyclic dimeric guanosine monophosphate levels, which serves as a key second messenger in bacterial signaling systems [6]. This reduction triggers downstream effects including increased expression of matrix-degrading enzymes such as pelA, pslG, endA, and eddA [6].

The long-chain fatty acid-coenzyme A ligase FadD1 has been identified as a novel receptor for cis-2-decenoic acid signaling in P. aeruginosa [8]. This receptor system monitors quorum sensing signals and regulates important biological functions and virulence mechanisms [8]. The FadD1-mediated signaling pathway represents a sophisticated mechanism for bacterial cells to detect and respond to environmental fatty acid signals, enabling coordinated responses within microbial communities.

Interspecies communication through 9-decenoic acid signaling provides evolutionary advantages for bacterial communities by enabling coordinated behaviors across phylogenetically diverse organisms [7]. This cross-species recognition system facilitates synchronized responses to environmental changes and promotes cooperative behaviors in complex microbial ecosystems [7].

Effects on Biofilm Formation and Maintenance

9-Decenoic acid exerts profound effects on both biofilm formation and maintenance processes across multiple bacterial species [1] [2] [9]. The compound demonstrates dual functionality as both an inhibitor of biofilm formation and an inducer of biofilm dispersion in established bacterial communities [1] [2]. When added exogenously to P. aeruginosa biofilms at native concentrations of 2.5 nanomolar, 9-decenoic acid induces the dispersion of biofilm microcolonies through cell-mediated disaggregation mechanisms [6] [10].

The biofilm maintenance effects involve complex regulatory mechanisms that target extracellular matrix components [6] [9]. 9-Decenoic acid upregulates the expression of genes encoding matrix-degrading enzymes, including pelA (encoding pectate lyase), pslG (encoding glycoside hydrolase), endA (encoding endonuclease), and eddA (encoding putative amino acid efflux pump) [6]. These enzymes collectively contribute to the degradation of biofilm matrix components, facilitating the release of cells from established biofilm structures [6].

The biofilm dispersion mechanism involves the reduction of cellular cyclic dimeric guanosine monophosphate levels, which serves as a critical regulatory signal for biofilm development and maintenance [6]. This reduction triggers a cascade of molecular events that ultimately lead to the destabilization of biofilm architecture and the transition of cells from a sessile to a planktonic lifestyle [6].

Research has demonstrated that 9-decenoic acid affects biofilm formation in a concentration-dependent manner, with effective concentrations ranging from 1 nanomolar to 10 millimolar [1] [2]. The compound shows particular efficacy against methicillin-resistant Staphylococcus aureus biofilms, where it enhances the effectiveness of conventional antibiotics including daptomycin, vancomycin, and linezolid [1] [11].

The effects on biofilm maintenance extend to mixed-species biofilm communities, where 9-decenoic acid can induce coordinated dispersion responses [1] [2]. This capability is particularly significant in natural environments where biofilms typically consist of multiple bacterial species with complex interdependencies [7]. The ability to induce dispersion across phylogenetically diverse organisms suggests that 9-decenoic acid may serve as a universal signal for biofilm regulation in microbial communities [7].

Ecological Significance in Microbial Communities

The ecological significance of 9-decenoic acid in microbial communities encompasses its role as a regulatory molecule that influences community structure, population dynamics, and ecosystem-level processes [1] [2] [7]. In natural environments, microbial communities exist as complex biofilm-associated assemblages where 9-decenoic acid serves as a key signaling molecule that coordinates community-wide responses to environmental changes [7].

The compound's ability to function as a cross-kingdom signaling molecule provides significant ecological advantages by enabling communication between prokaryotic and eukaryotic microorganisms [1] [2]. This cross-kingdom communication capability facilitates the coordination of behaviors across diverse taxonomic groups, promoting ecosystem stability and resilience [7]. The evolutionary conservation of fatty acid signaling systems suggests that these communication mechanisms have deep phylogenetic roots and play fundamental roles in microbial ecology [7].

In environmental biofilms, 9-decenoic acid production and recognition systems enable bacterial communities to respond collectively to nutrient availability, environmental stresses, and population density changes [2] [7]. The native production of 9-decenoic acid by P. aeruginosa at concentrations of 2.5 nanomolar in biofilm cultures demonstrates the physiological relevance of this signaling system in natural environments [6].

The ecological role of 9-decenoic acid extends to its effects on persister cell populations, which represent a significant component of microbial communities [2] [12]. These dormant cells contribute to community resilience by providing a reservoir of viable organisms that can reactivate under favorable conditions [2]. 9-Decenoic acid can revert persister cells from a dormant to a metabolically active state, influencing population dynamics and community recovery processes [2] [12].

The compound's impact on microbial community structure is mediated through its effects on competitive interactions and resource utilization [13]. By modulating biofilm formation and dispersion, 9-decenoic acid influences the spatial organization of microbial communities and affects the establishment of ecological niches [13]. This regulatory function is particularly important in environments where space and resources are limited, such as in soil systems, aquatic environments, and host-associated microbial communities [14].

Research has shown that 9-decenoic acid can affect the expression of genes involved in stress tolerance and antibiotic resistance, influencing the survival and persistence of bacterial populations in challenging environments [2] [12]. The compound's ability to enhance metabolic activity and modify protein expression patterns suggests that it plays a significant role in bacterial adaptation to environmental stresses [2] [12].

Physical Description

Liquid
colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odou

XLogP3

3.3

Density

0.893-0.913 (20°)

UNII

U2E27P3TGK

GHS Hazard Statements

Aggregated GHS information provided by 1441 companies from 5 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14436-32-9

Wikipedia

9-decenoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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